1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile
Overview
Description
1,2,3,4-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . This compound is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile involves reacting 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of various amines . Tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines .Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-1,6-naphthyridine is 1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 . The InChI key is ARCSZHIPWBDSGJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-1,6-naphthyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antibacterial Applications
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile derivatives have been explored for their antibacterial properties. Santilli et al. (1975) synthesized a series of these derivatives and evaluated their effectiveness against various gram-negative bacterial infections in mice, highlighting their potential as antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).
Synthesis and Chemical Properties
- Zhou, Porco, & Snyder (2007) developed a microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclization process for efficiently synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, demonstrating a novel approach to create these compounds (Zhou, Porco, & Snyder, 2007).
- Singh & Lesher (1990) described a convenient procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives, providing insights into the chemical versatility of these compounds (Singh & Lesher, 1990).
Development of New Derivatives
El-Adasy et al. (2013) worked on synthesizing various [1,8]naphthyridine, Pyrido[2,3-d]-Pyrimidine, and other annulated pyridine derivatives, showcasing the compound's flexibility in forming diverse heterocyclic systems (El-Adasy, Khames, & Gad-Elkareem, 2013).
Corrosion Inhibition
Research by Singh et al. (2016) on naphthyridine derivatives, including this compound, revealed their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, highlighting an industrial application (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).
Fluorescent Material Research
Wei et al. (2014) studied the structure-fluorescence relationship of naphthyridine-containing compounds, indicating their potential as organic fluorescent materials. This research provides a foundation for developing new fluorescent materials for various applications (Wei, Meng, Zhang, Wang, Zhang, Wan, & Wu, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. As 1,6-naphthyridines are known to exhibit a wide range of biological activities , there could be potential for the development of new therapeutic agents based on this compound.
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which this molecule belongs, have been found to have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that naphthyridines interact with their targets to exert their effects . For instance, some naphthyridines have been found to inhibit phosphodiesterase 5 (PDE5), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it’s likely that multiple pathways are affected .
Pharmacokinetics
One source suggests that similar compounds have high gastrointestinal absorption , which could impact their bioavailability.
Result of Action
Naphthyridines have been associated with a variety of effects, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile plays a role in biochemical reactions, particularly in enhancing the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Cellular Effects
It has been suggested that it may have anticancer properties, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNRWIFHMODOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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